molecular formula C12H7Cl2N3O2 B2486757 4-(2,5-Dichlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine CAS No. 672925-32-5

4-(2,5-Dichlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine

Cat. No.: B2486757
CAS No.: 672925-32-5
M. Wt: 296.11
InChI Key: SJOHGIAVUSNVPG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of 4-(2,5-Dichlorophenoxy)-3-methylisoxazolo[5,4-d]pyrimidine are likely to be protein kinases, particularly c-Met kinase . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . Pyrimidine derivatives, such as the one , have been found to exhibit anticancer activity, potentially due to their ability to inhibit these kinases .

Mode of Action

The compound interacts with its targets by binding to the kinase domain, leading to the inhibition of the kinase’s activity . This interaction can lead to the disruption of several signaling pathways involved in cell growth and differentiation . The compound’s structural resemblance to the nucleotide base pair of DNA and RNA may also contribute to its mode of action .

Biochemical Pathways

The compound affects the HGF/c-Met pathway, which is involved in embryonic development, tissue regeneration, and damage repair under normal physiological conditions . Deregulation of this pathway has been reported in several cancers . By inhibiting c-Met kinase, the compound can disrupt this pathway, potentially leading to the inhibition of cancer cell growth and proliferation .

Result of Action

The compound’s action results in the inhibition of cell growth and proliferation, particularly in cancer cells . It has shown moderate-to-good antiproliferative activity against certain cancer cell lines . Furthermore, it has demonstrated antimigratory activity, indicating its potential to inhibit cancer metastasis .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of other substances, pH levels, temperature, and the presence of certain enzymes can affect the compound’s effectiveness. Chronic exposure to the compound, whether oral or inhaled, can result in hepatic changes that are both dose-dependent and exposure-dependent, and renal and pancreatic changes that are dose-dependent

Preparation Methods

The synthesis of 4-(2,5-Dichlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine typically involves the cyclization of pyrimidine derivatives to form the fused oxazole ring. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or phosphorus pentachloride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-(2,5-Dichlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can introduce various substituents onto the pyrimidine ring.

Scientific Research Applications

Comparison with Similar Compounds

4-(2,5-Dichlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine can be compared with other oxazolo[5,4-d]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other derivatives .

Properties

IUPAC Name

4-(2,5-dichlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2N3O2/c1-6-10-11(15-5-16-12(10)19-17-6)18-9-4-7(13)2-3-8(9)14/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJOHGIAVUSNVPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=NC=N2)OC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820522
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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